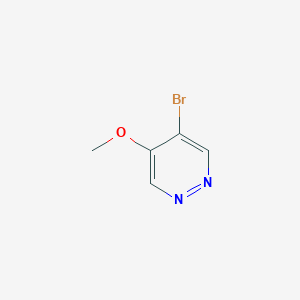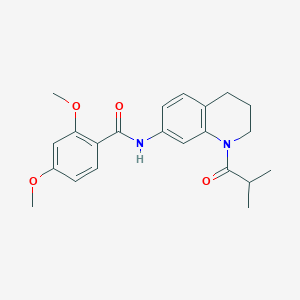
4-Bromo-5-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxypyridazine is a chemical compound with the molecular formula C5H5BrN2O . It is used in various chemical reactions and has a molecular weight of 189.01 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name, InChI code, and Canonical SMILES . The IUPAC name is this compound, the InChI code is 1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3, and the Canonical SMILES is COC1=CN=NC=C1Br .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 189.01 g/mol, an XLogP3-AA of 0.5, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 1, an Exact Mass of 187.95853 g/mol, a Monoisotopic Mass of 187.95853 g/mol, a Topological Polar Surface Area of 35 Ų, a Heavy Atom Count of 9, a Formal Charge of 0, and a Complexity of 91 .Scientific Research Applications
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes
4-Bromo-5-methoxypyridazine derivatives have been utilized as precursors in the synthesis of complex organic molecules. A study by Mittersteiner et al. (2019) reports the synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method provided high chemo- and regioselectivity and yields up to 96% through a telescoped protocol, showcasing the versatility of bromo and methoxy substituted pyridazine derivatives in organic synthesis (Mittersteiner et al., 2019).
Antiviral Activity of 5-Substituted-2,4-diaminopyrimidines
Hocková et al. (2003) explored the antiviral activity of 5-substituted-2,4-diaminopyrimidines, including derivatives of this compound. The study found that several 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory activity against retroviruses, highlighting the potential of this compound derivatives in developing antiviral agents (Hocková et al., 2003).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds derived from this compound. The study identified compounds with good or moderate activities against test microorganisms, underscoring the role of these derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Biological Evaluation of Novel c-Met Kinase Inhibitors
Liu et al. (2020) described the design, synthesis, and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, with some structures incorporating elements similar to this compound. These compounds demonstrated moderate to good antitumor activities, indicating their potential in cancer therapy (Liu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-methoxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBVUAWUPNLDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784428-39-2 |
Source


|
| Record name | 4-bromo-5-methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)


![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2398824.png)